molecular formula C14H14ClNO4S B7813082 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,4-diethylbenzenesulfonyl chloride

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,4-diethylbenzenesulfonyl chloride

Cat. No.: B7813082
M. Wt: 327.8 g/mol
InChI Key: HPWGOHJKGYVHPS-UHFFFAOYSA-N
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Description

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,4-diethylbenzenesulfonyl chloride is a complex organic compound that features a pyrrole ring and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,4-diethylbenzenesulfonyl chloride typically involves the reaction of 2,4-diethylbenzenesulfonyl chloride with maleic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous quality control measures to monitor the purity and stability of the compound throughout the production cycle.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,4-diethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.

    Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions, forming complex cyclic structures.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonyl hydrides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and various cyclic compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,4-diethylbenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,4-diethylbenzenesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride
  • 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile

Uniqueness

Compared to similar compounds, 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,4-diethylbenzenesulfonyl chloride is unique due to the presence of the diethylbenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity. This structural feature enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-2,4-diethylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S/c1-3-9-5-6-11(21(15,19)20)10(4-2)14(9)16-12(17)7-8-13(16)18/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWGOHJKGYVHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)S(=O)(=O)Cl)CC)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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